Hydrogen Bond Donor Capacity Enables Unique Bifunctional Reactivity Versus Non-Hydroxylated 2,5-Dimethoxy-2,5-dihydrofuran
The presence of a hydroxymethyl group on (2,5-Dimethoxy-2,5-dihydrofuran-2-yl)methanol provides one hydrogen bond donor, whereas the comparator 2,5-dimethoxy-2,5-dihydrofuran (CAS 332-77-4) possesses zero hydrogen bond donors . This structural distinction is critical for applications requiring hydrogen bonding for molecular recognition, solubility enhancement, or pharmacokinetic tuning in lead optimization. The ether oxygens in both compounds add polarity and hydrogen bond acceptor capacity, but the additional donor on the target compound expands its utility in hydrogen-bond-directed synthesis and supramolecular assembly [1].
| Evidence Dimension | Hydrogen bond donor count |
|---|---|
| Target Compound Data | 1 H-bond donor |
| Comparator Or Baseline | 2,5-Dimethoxy-2,5-dihydrofuran (CAS 332-77-4): 0 H-bond donors |
| Quantified Difference | +1 H-bond donor |
| Conditions | Calculated from molecular structure; consistent with reported physicochemical profiles |
Why This Matters
The added hydrogen bond donor enables distinct solubility and binding properties that directly influence formulation strategies and molecular recognition in drug discovery.
- [1] Academia.edu. ChemInform Abstract: 2,5-Dimethoxy-2,5-dihydrofuran Chemistry: A New Approach to 2(5H)-Furanone Derivatives, 2008. View Source
